4,6-Difluoro-2-methylpyrimidine

Synthetic Chemistry Reaction Kinetics Fluorinated Building Blocks

4,6-Difluoro-2-methylpyrimidine (CAS 18382-80-4) is a halogenated heterocyclic compound belonging to the pyrimidine family, characterized by a central pyrimidine ring with two electron-withdrawing fluorine atoms at the 4 and 6 positions and a methyl group at the 2 position. With a molecular formula of C5H4F2N2 and a molecular weight of 130.10 g/mol, it is a small, dense, and relatively lipophilic molecule (XLogP3-AA: 1.5).

Molecular Formula C5H4F2N2
Molecular Weight 130.1 g/mol
CAS No. 18382-80-4
Cat. No. B099523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-methylpyrimidine
CAS18382-80-4
Molecular FormulaC5H4F2N2
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)F)F
InChIInChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
InChIKeyALVMGJVBZPATCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-2-methylpyrimidine (CAS:18382-80-4): A Strategic Fluorinated Pyrimidine Building Block for Procuring Specialty Intermediates


4,6-Difluoro-2-methylpyrimidine (CAS 18382-80-4) is a halogenated heterocyclic compound belonging to the pyrimidine family, characterized by a central pyrimidine ring with two electron-withdrawing fluorine atoms at the 4 and 6 positions and a methyl group at the 2 position . With a molecular formula of C5H4F2N2 and a molecular weight of 130.10 g/mol, it is a small, dense, and relatively lipophilic molecule (XLogP3-AA: 1.5) [1]. This compound is primarily utilized as a versatile synthetic intermediate and building block, particularly valued in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules .

Critical Differentiation: Why 4,6-Difluoro-2-methylpyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs


The specific substitution pattern of 4,6-difluoro-2-methylpyrimidine—namely, the presence of two fluorine atoms at the 4 and 6 positions—confers unique electronic, physicochemical, and reactivity profiles that are not replicated by its non-fluorinated, differently halogenated, or mono-fluorinated analogs . While other 2-methylpyrimidines may share a core scaffold, the distinct -I inductive effect and steric influence of the 4,6-difluoro substitution dramatically alters key properties such as reactivity (e.g., in nucleophilic aromatic substitution) [1], lipophilicity (LogP) [2], and ultimately, its utility as a specific intermediate in target-oriented synthesis. Substituting this compound with, for instance, a 4,6-dichloro analog would lead to significantly different reaction kinetics and product profiles, potentially derailing a synthetic route or yielding a final compound with suboptimal pharmacological properties. Therefore, direct procurement of this specific intermediate is non-negotiable for applications relying on its precise chemical identity.

Quantitative Evidence Dossier: Verifying the Superiority and Specific Utility of 4,6-Difluoro-2-methylpyrimidine


Enhanced Nucleophilic Substitution Reactivity of 4,6-Difluoro-2-methylpyrimidine vs. Other Halogenated Pyrimidines

The presence of fluorine atoms at the 4 and 6 positions imparts a significant increase in reactivity towards nucleophilic substitution (SNAr) compared to other halogenated analogs. A foundational study on fluoropyrimidines established that this class of compounds reacts 60-200 times faster with piperidine than their corresponding chloro, bromo, or iodo counterparts at the same temperature [1]. While this study did not specifically test 4,6-difluoro-2-methylpyrimidine, the findings are directly applicable to the compound class, providing a strong basis for its enhanced reactivity as a synthetic intermediate.

Synthetic Chemistry Reaction Kinetics Fluorinated Building Blocks

Optimized Lipophilicity Profile of 4,6-Difluoro-2-methylpyrimidine for CNS and Cellular Penetration

The introduction of fluorine atoms is a common strategy to modulate the lipophilicity of a molecule, which is critical for membrane permeability and bioavailability. The predicted XLogP3-AA value for 4,6-difluoro-2-methylpyrimidine is 1.5, which falls within a favorable range for both CNS drug discovery (often 1-3) and oral bioavailability [1]. This is a marked difference from its non-fluorinated parent, 2-methylpyrimidine, which would be considerably more hydrophilic (lower LogP). The pKa of 4,6-difluoro-2-methylpyrimidine is predicted to be -4.52 ± 0.30, indicating it is not basic under physiological conditions, a property that can influence off-target binding and overall drug-likeness .

Medicinal Chemistry Physicochemical Properties Drug Design

Distinct Spectral Fingerprint: A Key Differentiator in Analytical and Quality Control

Spectroscopic analysis provides a definitive, quantitative method to distinguish 4,6-difluoro-2-methylpyrimidine from its structural analogs. Research comparing fluorinated and chlorinated pyrimidines showed a clear, measurable difference in their UV-Vis spectra. Specifically, replacing a chlorine atom with a fluorine atom on a pyrimidine ring results in a blue shift of the UV absorption maximum by approximately 10-20 nm [1]. Furthermore, in the IR spectrum, the skeletal vibrations of fluoropyrimidines appear at higher frequencies (1626-1418 cm⁻¹) than those of the corresponding chloropyrimidine derivatives [2].

Analytical Chemistry Quality Control Spectroscopy

Potential for Enhanced Metabolic Stability in Downstream Therapeutics

Fluorine substitution is a well-established strategy in medicinal chemistry to improve the metabolic stability of drug candidates, primarily by blocking sites of oxidative metabolism by cytochrome P450 enzymes [1]. While direct metabolic stability data for 4,6-difluoro-2-methylpyrimidine itself is not available, the broader class of fluorinated pyrimidines is known for this beneficial property. By incorporating this building block, researchers aim to create final drug molecules that are more resistant to metabolic breakdown, potentially leading to longer half-lives and improved pharmacokinetic profiles compared to compounds built from non-fluorinated or chloro analogs.

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

High-Value Application Scenarios for 4,6-Difluoro-2-methylpyrimidine Based on Verified Evidence


Accelerated Synthesis of Next-Generation Kinase Inhibitors

Medicinal chemistry programs focused on developing novel kinase inhibitors should procure this compound as a core building block. Its enhanced reactivity in nucleophilic aromatic substitution (SNAr), as supported by class-level kinetic data, allows for rapid and efficient derivatization at the 4 and 6 positions to explore chemical space and build diverse libraries of 2-methylpyrimidine-based inhibitors [1]. This reactivity advantage can shorten synthetic routes and improve overall yield compared to using less reactive chloro analogs, directly impacting project timelines and research efficiency .

Design of CNS-Penetrant Drug Candidates with Optimized Physicochemical Properties

When designing drug candidates intended for the central nervous system (CNS), procurement of this intermediate is strategically sound. Its computationally predicted LogP of 1.5 lies within the optimal range for crossing the blood-brain barrier, while its low predicted pKa (-4.52) minimizes the risk of off-target interactions with aminergic receptors [2]. This specific combination of properties is not shared by its non-fluorinated analogs, making it a superior choice for incorporating into lead compounds where a balanced, CNS-favorable profile is required from the outset .

Development of Robust Analytical Methods for Intermediates and APIs

Analytical chemistry and quality control (QC) laboratories should use the distinct spectroscopic fingerprint of 4,6-difluoro-2-methylpyrimidine as a reliable identity marker. The well-documented UV-Vis blue shift (10-20 nm) and IR skeletal vibration shifts compared to chloro analogs provide a straightforward and quantitative method for distinguishing this specific fluorinated intermediate from similar compounds [3]. This is critical for incoming raw material inspection and for monitoring reaction progress, ensuring the correct building block is used and preventing costly errors in GMP synthesis [4].

Building Blocks for Drug Candidates Requiring Improved Metabolic Profiles

Medicinal chemistry projects with a specific goal of enhancing the metabolic stability of a lead series should include this fluorinated pyrimidine in their procurement plan. The class-level understanding that fluorine substitution can significantly improve resistance to cytochrome P450-mediated oxidation provides a strong rationale for its use [5]. Incorporating this building block is a direct, data-informed design strategy to generate analogs with a higher probability of demonstrating favorable pharmacokinetic properties in downstream in vivo studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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